2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is a chemical compound belonging to the class of benzoxepins, which are characterized by their fused benzene and oxepin rings. This compound has garnered interest due to its potential pharmacological properties, particularly in medicinal chemistry. Its structure allows for various modifications that can enhance its biological activity.
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL can be synthesized through several methods, often involving cyclization reactions of precursor compounds. The compound has been studied for its derivatives and analogs, which may exhibit valuable therapeutic effects.
This compound is classified under organic heterocyclic compounds, specifically as a bicyclic compound featuring an oxepin ring fused to a benzene ring. It is also categorized as an alcohol due to the presence of a hydroxyl group (-OH) at the 7-position of the benzoxepin structure.
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL typically involves cyclization reactions. One common method includes the cyclization of 2-amino-phenol derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
The molecular formula for 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is . Its structure consists of a benzene ring fused with an oxepin ring and a hydroxyl group at the 7-position.
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL can undergo various chemical reactions typical of alcohols and heterocycles:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For example, oxidation can be facilitated using oxidizing agents like chromium trioxide or potassium permanganate.
The mechanism of action for compounds like 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL typically involves interaction with biological targets such as receptors or enzymes.
Research indicates that derivatives of benzoxepins may exhibit activity against certain types of cancer cells or neurological disorders by modulating neurotransmitter systems or inhibiting specific enzymes involved in disease processes.
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL and its derivatives are primarily explored for their potential therapeutic applications. They may serve as leads in drug development for:
This compound represents an intriguing area of research within medicinal chemistry due to its structural properties and potential biological activities. Further studies are warranted to fully elucidate its mechanisms and therapeutic applications.
Introduction to the Core Structure2,3,4,5-Tetrahydro-1-benzoxepin-7-ol (CAS 32337-93-2) is a fused bicyclic compound featuring a seven-membered oxepin ring annulated to a phenolic benzene ring. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol), with the canonical SMILES representation C1CCOC2=C(C1)C=C(C=C2)O [6] [7]. Key physicochemical properties include:
Table 1: Core Physicochemical Properties of 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
Property | Value | Measurement Method/Software |
---|---|---|
Molecular Formula | C₁₀H₁₂O₂ | Elemental Analysis |
Molecular Weight | 164.20 g/mol | Mass Spectrometry |
LogP | 2.11 | Computational (e.g., XLogP3) |
Hydrogen Bond Donors | 1 | -OH group count |
Hydrogen Bond Acceptors | 2 | Oxygen atom count |
TPSA | 29.46 Ų | Computational (e.g., Ertl) |
The synthesis of the benzoxepin scaffold leverages ring-forming strategies, with two predominant routes validated in recent literature:
Table 2: Comparison of Benzoxepin Core Synthesis Methods
Method | Key Reagent/Catalyst | Yield (%) | Diastereoselectivity |
---|---|---|---|
Intramolecular Friedel-Crafts | AlCl₃, Microwave | 82 | N/A (achiral scaffold) |
Reductive Cyclization | PtO₂/H₂, Acetic acid | 75–90 | >90% cis |
The phenolic -OH group at C7 is pivotal for biological activity and further derivatization. Key regioselective methods include:
Critical Parameter: Temperature control (−78°C) prevents polyhalogenation, maintaining >95% regioselectivity [5].
O-Alkylation vs. C-Alkylation Control:Selective O-benzylation uses Ag₂O/benzyl bromide in DMF, suppressing C-alkylation byproducts. This yields 7-benzyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (C₁₇H₁₈O₂, CID 65753239) [4].
While direct enantioselective synthesis of the parent compound is unreported, chiral centers at C3/C5 are introduced via:
Table 3: Enantioselective Methods for Benzoxepin Derivatives
Target Stereocenter | Method | Chiral Controller | ee or de (%) |
---|---|---|---|
C5 (in 3-amino-5-ol) | Asymmetric Hydrogenation | (R)-BINAP/PtO₂ | 88% ee |
C3/C5 (5-substituted) | Auxiliary-Mediated Cyclization | Evans’ Oxazolidinone | >95% de |
The scaffold’s modularity enables combinatorial diversification:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2